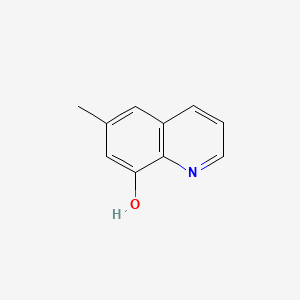

6-Methylquinolin-8-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methylquinolin-8-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-5-8-3-2-4-11-10(8)9(12)6-7/h2-6,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIBOXZCUYYHFTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Methylquinolin-8-ol

Foreword: The Significance of the 8-Hydroxyquinoline Scaffold

The 8-hydroxyquinoline (8-HQ) framework is a privileged scaffold in medicinal chemistry and materials science. As a bidentate chelating agent, its ability to coordinate with a wide range of metal ions is central to its diverse biological activities.[1][2] This property has been harnessed to develop agents with antineurodegenerative, anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The introduction of substituents onto the quinoline ring system allows for the fine-tuning of the molecule's steric and electronic properties, profoundly influencing its biological activity and potential therapeutic applications.[5] This guide focuses on a specific, valuable derivative: 6-Methylquinolin-8-ol. The addition of a methyl group at the 6-position can enhance lipophilicity and modulate metabolic stability, making it a compound of significant interest for researchers in drug development. This document provides a comprehensive, field-proven guide to its synthesis and rigorous characterization.

Part 1: Synthesis via the Skraup Reaction

Rationale for Synthetic Route Selection

For the construction of the quinoline core, several named reactions are available, including the Doebner-von Miller, Friedländer, and Combes syntheses.[6] However, for the synthesis of this compound from a readily available starting material, the Skraup synthesis remains one of the most direct and historically significant methods.[6][7] This reaction facilitates the one-pot synthesis of quinolines from an aromatic amine, glycerol, a dehydrating agent (typically sulfuric acid), and an oxidizing agent.[8]

The key to this specific synthesis is the selection of the correct aromatic amine. To yield the desired this compound, the required starting material is 2-Amino-5-methylphenol . The orientation of the amino and hydroxyl groups on this precursor dictates the final substitution pattern on the quinoline ring.

Reaction Mechanism and Causality

The Skraup synthesis is a robust but often vigorous reaction that proceeds through several key stages. Understanding this mechanism is critical for controlling the reaction and ensuring a successful outcome.

-

Dehydration of Glycerol: Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein. This is a critical, often rate-limiting, first step.

-

Michael Addition: The amino group of 2-Amino-5-methylphenol, acting as a nucleophile, undergoes a 1,4-conjugate addition (Michael addition) to the acrolein.

-

Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the electron-rich aromatic ring. This is followed by dehydration to form a 1,2-dihydroquinoline intermediate.

-

Oxidation: The dihydroquinoline is then oxidized to the stable aromatic quinoline ring. In the classic Skraup reaction, nitrobenzene is often used as the oxidizing agent.[7] However, milder and safer oxidizing agents like arsenic pentoxide or even the sulfuric acid itself at high temperatures can also fulfill this role.[9]

The reaction is notoriously exothermic, particularly during the initial stages.[9][10] Therefore, careful temperature control and the gradual addition of reagents are paramount to prevent a runaway reaction. The use of a moderator, such as ferrous sulfate, is often employed to ensure a smoother process.[7]

Caption: The Skraup synthesis pathway for this compound.

Detailed Experimental Protocol

Disclaimer: This protocol involves highly corrosive and potentially violent reactions. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. A safety shower and eyewash station must be readily accessible.[9]

Reagents and Equipment:

-

5-liter three-necked round-bottomed flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Heating mantle with controller

-

2-Amino-5-methylphenol

-

Glycerol (U.S.P. grade)

-

Arsenic pentoxide (or nitrobenzene)

-

Sulfuric acid (concentrated, 98%)

-

Sodium hydroxide solution (40% aq.)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Celite®

Procedure:

-

Setup: Equip the 5-L flask with a mechanical stirrer, a dropping funnel, and a thermometer. Ensure the thermometer bulb is submerged in the reaction mixture.

-

Charging Reactants: In the flask, create a homogeneous slurry by mixing, in order: 2.5 moles of arsenic pentoxide, 3.5 moles of 2-Amino-5-methylphenol, and 13 moles of glycerol.

-

Acid Addition (Critical Step): Place 6.0 moles of concentrated sulfuric acid into the dropping funnel. With vigorous stirring, add the sulfuric acid dropwise to the reaction mixture over 30-45 minutes. The temperature will spontaneously rise; maintain it below 80 °C using an ice bath if necessary.

-

Heating and Reaction: After the acid addition is complete, slowly heat the mixture. A vigorous reaction is often observed as the temperature approaches 130-140 °C. Maintain the reaction temperature at 140 °C for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up and Neutralization: Once the reaction is complete (as indicated by TLC), cool the mixture to below 80 °C. Very cautiously, pour the reaction mixture onto a large volume of crushed ice (approx. 5 kg) with stirring.

-

Basification: Carefully neutralize the acidic solution by slowly adding 40% aqueous sodium hydroxide until the pH is approximately 9-10. This step is highly exothermic and should be performed in an ice bath.

-

Extraction: Transfer the neutralized mixture to a large separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 2 L).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol

The crude this compound is typically a dark, oily solid. Purification is essential to obtain a product suitable for analytical characterization and further use.

-

Column Chromatography: The most effective method for purification is flash column chromatography.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5:95 and gradually increasing to 20:80) is typically effective.

-

Procedure: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After drying, load this onto the prepared column. Elute the column with the mobile phase, collecting fractions and monitoring by TLC.

-

-

Recrystallization: If chromatography yields a solid, it can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to afford the final product as a crystalline solid.

Part 2: Characterization and Data Validation

Rigorous characterization is a self-validating system that confirms the identity, structure, and purity of the synthesized compound. The following data are representative of pure this compound.

Caption: Workflow for the analytical characterization of this compound.

Physical Properties

| Property | Observed Value |

| Appearance | Off-white to pale yellow crystalline solid |

| Molecular Formula | C₁₀H₉NO |

| Molecular Weight | 159.19 g/mol |

| Melting Point | 70-74 °C (typical, based on analogs)[11] |

Spectroscopic Data

A. ¹H NMR Spectroscopy The ¹H NMR spectrum provides definitive evidence for the proton framework of the molecule. The predicted spectrum in CDCl₃ would show distinct signals corresponding to the aromatic protons, the methyl group, and the hydroxyl proton.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J) Hz |

| H2 | ~8.75 | dd | ~4.2, ~1.7 |

| H4 | ~8.10 | dd | ~8.3, ~1.7 |

| H3 | ~7.35 | dd | ~8.3, ~4.2 |

| H5 | ~7.25 | d | ~1.5 |

| H7 | ~7.05 | d | ~1.5 |

| -CH₃ (at C6) | ~2.45 | s | - |

| -OH (at C8) | ~8.5-9.5 | br s | - |

Note: The chemical shifts (δ) are predictive and based on data from analogous compounds like 8-hydroxyquinoline and various methyl-substituted quinolines.[12][13][14] The hydroxyl proton is often broad and its chemical shift is dependent on concentration and solvent.

B. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically acquired as a KBr pellet or using an ATR accessory.[15]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3400-3100 | O-H stretch (phenolic) | Broad |

| 3100-3000 | Aromatic C-H stretch | Medium |

| 2950-2850 | Aliphatic C-H stretch (-CH₃) | Weak |

| ~1600, ~1500 | C=C and C=N ring stretching | Strong |

| ~1280 | C-O stretch (phenolic) | Strong |

| ~830 | C-H out-of-plane bend | Strong |

C. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound. For this compound, the electron ionization (EI) spectrum would be expected to show a prominent molecular ion peak.

-

Expected [M]⁺: m/z = 159.07

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry [ouci.dntb.gov.ua]

- 6. iipseries.org [iipseries.org]

- 7. Skraup reaction - Wikipedia [en.wikipedia.org]

- 8. US5700942A - Process for preparing quinoline bases - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. 6-Methylquinoline(91-62-3) 1H NMR spectrum [chemicalbook.com]

- 13. 8-Methylquinoline(611-32-5) 1H NMR spectrum [chemicalbook.com]

- 14. 8-Hydroxyquinoline(148-24-3) 1H NMR spectrum [chemicalbook.com]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide to the Physicochemical Properties of Methyl-Substituted Quinolines for Drug Discovery

Introduction: The Quinoline Scaffold and the Subtle Influence of Methyl Substitution

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic behavior. Among the simplest, yet most impactful modifications is the introduction of a methyl group. The seemingly minor addition of a -CH₃ group can profoundly alter a compound's solubility, basicity, and interactions with biological targets.

This technical guide provides an in-depth exploration of the physicochemical properties of key methyl-substituted quinolin-8-ol isomers, with a primary focus on 2-Methylquinolin-8-ol, and comparative insights into 6-Methylquinoline and 8-Methylquinoline. This analysis is tailored for researchers, scientists, and drug development professionals, offering not just a compilation of data, but a causal understanding of how the position of a single methyl group can modulate molecular properties to guide rational drug design.

Core Physicochemical Properties: A Comparative Analysis

The location of the methyl group on the quinoline ring system significantly influences its electronic distribution and steric profile, leading to distinct physicochemical characteristics. A comprehensive understanding of these properties is paramount for predicting a molecule's behavior in a biological environment.

| Property | 2-Methylquinolin-8-ol | 6-Methylquinoline | 8-Methylquinoline |

| Molecular Formula | C₁₀H₉NO | C₁₀H₉N | C₁₀H₉N |

| Molecular Weight | 159.18 g/mol [4] | 143.19 g/mol [5] | 143.19 g/mol |

| CAS Number | 826-81-3[4] | 91-62-3[5] | 611-32-5 |

| Melting Point | 71-73 °C[3] | -22 °C[5] | Liquid at room temp. |

| Boiling Point | 267 °C[3] | 256-260 °C[5] | ~247 °C |

| pKa (Strongest Basic) | ~5.2 (estimated) | 4.68[6] | 5.03 (predicted)[7] |

| Solubility | Soluble in organic solvents, sparingly soluble in water. | Not miscible or difficult to mix with water. Soluble in alcohol and oils.[5] | Soluble in organic solvents. |

| Appearance | White to light yellow crystalline solid. | Clear pale yellow liquid or oil.[8] | Yellow liquid or oil. |

Expert Insights on Structure-Property Relationships:

The observed differences in the physicochemical properties of these isomers can be rationalized by considering the electronic and steric effects of the methyl group at each position.

-

Basicity (pKa): The pKa of the quinoline nitrogen is a critical parameter influencing its ionization state at physiological pH, which affects its solubility, membrane permeability, and interaction with acidic residues in protein binding sites. The methyl group is weakly electron-donating through an inductive effect.

-

In 6-Methylquinoline , the methyl group is on the benzo-ring, and its electron-donating effect is transmitted through the aromatic system to the nitrogen, slightly increasing its basicity compared to unsubstituted quinoline (pKa ~4.9). The predicted pKa of 4.68 suggests a complex interplay of electronic effects.[6][9]

-

For 8-Methylquinoline , the proximity of the methyl group to the nitrogen atom can introduce steric hindrance to the solvation of the protonated nitrogen, potentially decreasing its basicity. However, electronic effects still play a role.

-

In 2-Methylquinolin-8-ol , the presence of the hydroxyl group at the 8-position significantly influences the electronic properties of the entire molecule, including the basicity of the nitrogen.

-

-

Melting Point and Solubility: The significant difference in melting points between the solid 2-Methylquinolin-8-ol and the liquid 6- and 8-Methylquinolines highlights the impact of intermolecular forces. The hydroxyl group in 2-Methylquinolin-8-ol allows for hydrogen bonding, leading to a more ordered crystalline structure and a higher melting point. The methyl group's position can also affect molecular packing in the solid state. The limited aqueous solubility of these compounds is a common feature of the quinoline scaffold, and the lipophilic methyl group further contributes to this.[5]

Spectroscopic Characterization: Unveiling the Molecular Fingerprints

Spectroscopic techniques provide invaluable information for the structural elucidation and purity assessment of synthesized compounds. A comparative analysis of the spectra of these isomers reveals subtle yet distinct differences arising from the varied substitution patterns.

UV-Vis Spectroscopy

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule.

-

2-Methylquinolin-8-ol: The spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations of the quinoline ring will appear in the 1500-1600 cm⁻¹ region.

-

6-Methylquinoline and 8-Methylquinoline: The spectra for these compounds will lack the broad O-H stretch but will show characteristic C-H stretching vibrations for both the aromatic and methyl C-H bonds (around 2850-2960 cm⁻¹). The aromatic C=C and C=N stretching vibrations will be present in a similar region to the 2-methyl-8-ol isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in a molecule. The chemical shifts of the protons on the quinoline ring are particularly sensitive to the position of the methyl group.

-

¹H NMR: The methyl protons will typically appear as a singlet in the upfield region (around 2.5 ppm). The aromatic protons will exhibit complex splitting patterns in the downfield region (7.0-9.0 ppm). The position of the methyl group will influence the chemical shifts of the adjacent and peri-protons due to its electronic and anisotropic effects.

-

¹³C NMR: The carbon signals for the quinoline ring will appear in the aromatic region (120-150 ppm), with the carbon attached to the nitrogen being more downfield. The methyl carbon will have a characteristic upfield signal (around 20-25 ppm).

Synthesis of Methyl-Substituted Quinolines: Key Methodologies

The synthesis of quinoline derivatives is a well-established field of organic chemistry, with several named reactions providing versatile routes to this important scaffold. The choice of synthetic strategy often depends on the desired substitution pattern and the availability of starting materials.

The Skraup Synthesis

The Skraup synthesis is a classic and robust method for the preparation of quinolines, particularly those with substitution on the benzene ring.[7][11][12]

Reaction Principle: The reaction involves the condensation of an aniline with glycerol, sulfuric acid, and an oxidizing agent (typically nitrobenzene). The glycerol is first dehydrated by the sulfuric acid to form acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring.

Application to 6-Methylquinoline: The Skraup synthesis is well-suited for the preparation of 6-Methylquinoline starting from p-toluidine.

Caption: Skraup synthesis of 6-Methylquinoline.

Detailed Experimental Protocol for Skraup Synthesis of 6-Methylquinoline (Adapted from Organic Syntheses Procedure): [13]

-

Reaction Setup: In a large round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to a mixture of p-toluidine and glycerol.

-

Addition of Oxidant: Slowly add nitrobenzene to the mixture while stirring. The addition of ferrous sulfate can help to moderate the exothermic reaction.

-

Heating: Gently heat the mixture. Once the reaction begins, the exothermic nature will often sustain boiling. After the initial vigorous reaction subsides, continue to heat the mixture under reflux for several hours.

-

Work-up: After cooling, dilute the reaction mixture with water and steam distill to isolate the crude 6-Methylquinoline.

-

Purification: The crude product can be further purified by fractional distillation under reduced pressure.

The Friedländer Synthesis

The Friedländer synthesis is a versatile method for preparing quinolines with substituents on the pyridine ring.[1][11][14][15]

Reaction Principle: This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or aldehyde) in the presence of an acid or base catalyst.

Application to 2-Methylquinolin-8-ol: 2-Methylquinolin-8-ol can be synthesized via a Friedländer condensation between 2-amino-3-hydroxybenzaldehyde and acetone.

Caption: Friedländer synthesis of 2-Methylquinolin-8-ol.

Detailed Experimental Protocol for Friedländer Synthesis of 2-Methylquinolin-8-ol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-amino-3-hydroxybenzaldehyde in a suitable solvent such as ethanol.

-

Addition of Reagents: Add an excess of acetone and a catalytic amount of a base (e.g., sodium hydroxide) or an acid (e.g., p-toluenesulfonic acid).

-

Heating: Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and neutralize it if necessary. The product may precipitate upon cooling or after the addition of water.

-

Purification: Collect the solid product by filtration and recrystallize it from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure 2-Methylquinolin-8-ol.

Applications in Drug Discovery and Beyond

The unique physicochemical properties of methyl-substituted quinolines make them valuable scaffolds and intermediates in the development of new therapeutic agents and other functional materials.

-

Anticancer Agents: The quinoline scaffold is a "privileged structure" in oncology.[16][17][18][19] Derivatives of 6-methylquinoline have been investigated for their potential as anticancer agents, with studies exploring their structure-activity relationships.[20] The lipophilicity, which can be modulated by the methyl group, is often correlated with cytotoxic effects.[20]

-

Antimicrobial and Antifungal Agents: Many quinoline derivatives exhibit potent antibacterial and antifungal properties.[1] 2-Methyl-8-quinolinol, in particular, has been noted for its fungicidal properties.[3]

-

Chemical Intermediates and Ligands: These compounds serve as versatile building blocks in organic synthesis. For example, 2-Chloro-6-methylquinoline-3-carbaldehyde is a key intermediate in the synthesis of various biologically active molecules.[17] The nitrogen atom of the quinoline ring and, in the case of 2-Methylquinolin-8-ol, the hydroxyl oxygen, can act as coordination sites for metal ions, making them useful as ligands in coordination chemistry.[3]

Conclusion

The position of a methyl group on the quinoline ring is a critical determinant of its physicochemical properties. This in-depth guide has provided a comparative analysis of 2-Methylquinolin-8-ol, 6-Methylquinoline, and 8-Methylquinoline, highlighting the influence of methyl substitution on key parameters such as basicity, solubility, and spectroscopic characteristics. A thorough understanding of these structure-property relationships, coupled with robust synthetic methodologies, empowers researchers to rationally design and synthesize novel quinoline-based compounds with tailored properties for a wide range of applications in drug discovery and materials science. The self-validating nature of the described experimental protocols, grounded in established chemical principles, provides a reliable framework for the synthesis and characterization of these important heterocyclic compounds.

References

- 1. noveltyjournals.com [noveltyjournals.com]

- 2. jetir.org [jetir.org]

- 3. chemrj.org [chemrj.org]

- 4. jddtonline.info [jddtonline.info]

- 5. researchgate.net [researchgate.net]

- 6. Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. iipseries.org [iipseries.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. organicreactions.org [organicreactions.org]

- 15. Friedlaender Synthesis [organic-chemistry.org]

- 16. benchchem.com [benchchem.com]

- 17. neuroquantology.com [neuroquantology.com]

- 18. globalresearchonline.net [globalresearchonline.net]

- 19. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic Blueprint of 6-Methylquinolin-8-ol: A Technical Guide for Researchers

Introduction: The Significance of 6-Methylquinolin-8-ol in Drug Discovery

This compound, a derivative of the versatile 8-hydroxyquinoline scaffold, represents a molecule of significant interest to the medicinal chemistry and drug development communities. The quinoline ring system is a common motif in a wide array of biologically active compounds, and the specific substitution pattern of this compound imparts unique physicochemical properties that are crucial for its potential therapeutic applications.[1] The strategic placement of a methyl group at the 6-position and a hydroxyl group at the 8-position can profoundly influence the molecule's ability to chelate metal ions, a mechanism often implicated in the biological activity of 8-hydroxyquinoline derivatives.[2]

A thorough understanding of the spectroscopic characteristics of this compound is paramount for its unambiguous identification, purity assessment, and the elucidation of its structure-activity relationships. This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for this compound. As a self-validating system, this guide not only presents the spectral data but also delves into the underlying principles and experimental considerations, offering researchers a robust framework for their own investigations.

Molecular Structure and Spectroscopic Correlation

To fully appreciate the spectroscopic data, it is essential to understand the molecular structure of this compound and the logical correlations between its structure and the expected spectral features.

References

The Ascendant Therapeutic Potential of 6-Methylquinolin-8-ol and Its Analogs: A Technical Guide for Drug Development

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1] Within this privileged structural class, 8-hydroxyquinolines (8-HQs) have garnered significant attention due to their potent metal-chelating properties, which are intrinsically linked to their diverse biological effects, including antimicrobial, anticancer, and neuroprotective activities.[2][3] This in-depth technical guide focuses on a specific, yet burgeoning, subclass: 6-Methylquinolin-8-ol and its analogs. We will navigate the synthetic landscapes, dissect the nuanced structure-activity relationships, and illuminate the mechanisms of action that underpin their therapeutic promise. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable insights to propel the exploration of this promising chemical space.

The Quinoline Scaffold: A Privileged Foundation in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a versatile heterocyclic scaffold that forms the core of numerous approved drugs and clinical candidates.[1] Its rigid, planar structure provides an ideal framework for the strategic placement of functional groups, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. The 8-hydroxyquinoline moiety is particularly noteworthy for its ability to form stable complexes with various metal ions, a characteristic that is central to its biological activity.[2] This chelation capacity can disrupt essential metal-dependent enzymatic processes in pathogens and cancer cells, or modulate metal homeostasis in the context of neurodegenerative diseases.[1][2]

Synthetic Strategies for this compound and Its Analogs

The synthesis of this compound and its derivatives can be achieved through several established methodologies, offering flexibility in accessing a diverse range of analogs.

Classical Quinoline Syntheses

Traditional methods such as the Skraup and Friedländer syntheses provide reliable routes to the core quinoline scaffold.[4] The Skraup synthesis, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, can be adapted to use 4-methyl-2-aminophenol as a starting material to yield this compound. The Friedländer synthesis, a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, also offers a viable pathway.

Modern Synthetic Approaches: The Mannich and Suzuki Reactions

More contemporary methods, such as the Mannich and Suzuki reactions, allow for the introduction of diverse substituents onto the this compound core, facilitating the exploration of structure-activity relationships.

The Mannich reaction is a powerful tool for the aminoalkylation of acidic protons. In the context of 8-hydroxyquinolines, the C7 position is susceptible to electrophilic substitution, allowing for the introduction of various aminomethyl groups.[5] This reaction typically involves the treatment of the 8-hydroxyquinoline with formaldehyde and a primary or secondary amine.[5]

Caption: General workflow for the Mannich reaction on this compound.

The Suzuki cross-coupling reaction is another invaluable tool for the functionalization of the quinoline nucleus, particularly for the introduction of aryl or heteroaryl moieties. This reaction involves the coupling of a halo-quinoline with a boronic acid or ester in the presence of a palladium catalyst and a base.

Caption: Suzuki cross-coupling for the arylation of this compound.

Biological Activities and Therapeutic Potential

Analogs of this compound have demonstrated promising biological activities across several therapeutic areas.

Antimicrobial Activity

The 8-hydroxyquinoline scaffold is a well-established pharmacophore for antimicrobial agents.[6] The antibacterial and antifungal activity of these compounds is often attributed to their ability to chelate essential metal ions, thereby disrupting microbial metabolism.[6] For instance, 5,7-dichloro-8-hydroxy-2-methylquinoline has shown high inhibitory potential against Mycobacterium tuberculosis and Staphylococcus aureus.[7] This highlights the potential of substituted methylquinolin-8-ol derivatives as a promising class of antimicrobial agents.

| Compound/Analog | Target Organism | Activity (MIC/IC50) | Reference |

| 5,7-dichloro-8-hydroxy-2-methylquinoline | M. tuberculosis | MIC: 0.1 µM | [7] |

| 5,7-dichloro-8-hydroxy-2-methylquinoline | S. aureus (MSSA) | MIC: 2.2 µM | [7] |

| 5,7-dichloro-8-hydroxy-2-methylquinoline | S. aureus (MRSA) | MIC: 1.1 µM | [7] |

| 8-Hydroxyquinoline | S. aureus | MIC: 27.58 µM | [6] |

Anticancer Activity

Quinoline derivatives have emerged as a significant class of anticancer agents, with several compounds advancing to clinical trials.[8] Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[9] A series of quinoline hydrazone analogs prepared from 6-bromo/6-chloro-2-methyl-quinolin-4-yl-hydrazines exhibited significant anti-proliferative activity against a panel of 60 human cancer cell lines.[10] The most potent compound in this series demonstrated GI50 values ranging from 0.33 to 4.87 µM.[10] The anticancer effects of 8-hydroxyquinoline derivatives are also linked to their metal chelation properties, which can induce oxidative stress and trigger apoptotic pathways in cancer cells.[11]

Caption: Potential anticancer mechanisms of this compound analogs.

Neuroprotective Effects

Emerging evidence suggests that quinoline derivatives possess neuroprotective properties, making them attractive candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[12][13] The neuroprotective effects of these compounds are often attributed to their antioxidant and anti-inflammatory activities, as well as their ability to modulate metal homeostasis in the brain.[12] A study on 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline demonstrated its neuroprotective effect in a rat model of cerebral ischemia/reperfusion by inhibiting oxidative stress, inflammation, and apoptosis.[14] This suggests that the core quinoline structure, with appropriate substitutions, can be a valuable starting point for the development of novel neuroprotective agents.

Structure-Activity Relationships (SAR)

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the quinoline ring. While a comprehensive SAR study specifically focused on 6-methyl derivatives is not yet available, valuable insights can be gleaned from the broader class of 8-hydroxyquinolines.

-

Position 6: The presence of a methyl group at this position can influence the lipophilicity and metabolic stability of the molecule.

-

Positions 5 and 7: Halogenation at these positions, particularly with chlorine or bromine, has been shown to enhance antimicrobial and anticancer activity.[7]

-

Position 2: Substitution at the C2 position can significantly impact biological activity. For example, the introduction of arylvinyl groups has been explored for antimalarial agents.[15]

-

The 8-OH group: The hydroxyl group at position 8 is crucial for the metal-chelating ability of these compounds and is often essential for their biological activity.[7]

References

- 1. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 8‐Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rroij.com [rroij.com]

- 5. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction | MDPI [mdpi.com]

- 6. scialert.net [scialert.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cris.bgu.ac.il [cris.bgu.ac.il]

- 15. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 6-Methylquinolin-8-ol (CAS: 20984-33-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Methylquinolin-8-ol, a substituted quinoline derivative of interest in medicinal chemistry and materials science. While specific experimental data for this particular isomer is not extensively available in peer-reviewed literature, this document synthesizes foundational knowledge of the 8-hydroxyquinoline scaffold with available data to offer a robust resource for researchers.

Core Identification and Chemical Properties

This compound is a heterocyclic aromatic organic compound. The core structure is a quinoline ring, which is a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring. In this specific isomer, a methyl group is attached at the 6-position and a hydroxyl group is at the 8-position.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 20984-33-2 | [1] |

| Molecular Formula | C₁₀H₉NO | [1] |

| Molecular Weight | 159.19 g/mol | [2] |

| Melting Point | 95 °C | [2] |

| Boiling Point | 328.1 ± 22.0 °C | [2] |

Proposed Synthesis of this compound

Proposed Reaction Scheme

The proposed synthesis involves the reaction of 2-amino-5-methylphenol with glycerol in the presence of an oxidizing agent (such as nitrobenzene or arsenic pentoxide) and sulfuric acid. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the amine, cyclization, dehydration, and finally oxidation to the aromatic quinoline.[3]

Detailed Experimental Protocol (Proposed)

Materials and Reagents:

-

2-amino-5-methylphenol

-

Anhydrous glycerol

-

Nitrobenzene (or a suitable alternative oxidizing agent)

-

Concentrated sulfuric acid (98%)

-

Ferrous sulfate (optional, as a reaction moderator)

-

Sodium hydroxide solution (for neutralization)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, cautiously add concentrated sulfuric acid to glycerol while stirring and cooling in an ice bath.

-

Addition of Reactants: To the cooled mixture, slowly add 2-amino-5-methylphenol. Then, add nitrobenzene and a small amount of ferrous sulfate.

-

Heating: Heat the mixture gently. The reaction is exothermic and will likely begin to boil. Remove the external heating and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, cool the flask with a wet towel.

-

Reaction Completion: Once the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a large beaker containing ice water. Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution until the pH is approximately 7.5-8. This should be done with external cooling. This compound is expected to precipitate as a solid.

-

Purification: The crude product can be collected by vacuum filtration. Further purification can be achieved by recrystallization from ethanol or by steam distillation.[3]

Experimental Workflow Diagram

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

| Spectroscopic Technique | Predicted Salient Features |

| ¹H NMR | - Aromatic Protons: Multiple signals in the aromatic region (δ 7.0-9.0 ppm). The protons on the pyridine ring are expected to be the most downfield. - Methyl Protons: A singlet at approximately δ 2.5 ppm. - Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration. |

| ¹³C NMR | - Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm). - Methyl Carbon: A signal at approximately δ 20-25 ppm. |

| IR Spectroscopy | - O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹. - C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹. - C=C and C=N Stretch (Aromatic): Multiple sharp absorption bands in the 1400-1600 cm⁻¹ region. - C-O Stretch: An absorption in the 1200-1300 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion (M⁺): A prominent peak at m/z = 159. |

Applications in Research and Drug Development

The 8-hydroxyquinoline scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities.[8][9] While specific studies on this compound are limited, its applications can be inferred from the broader class of 8-hydroxyquinolines.

Metal Chelation and Biological Activity

A key feature of 8-hydroxyquinolines is their ability to chelate metal ions.[10][11][12][13][14] This property is central to many of their biological effects, including antimicrobial, anticancer, and neuroprotective activities.[8][10] The nitrogen of the pyridine ring and the oxygen of the hydroxyl group form a stable five-membered ring with a metal ion.

Caption: Metal chelation by the 8-hydroxyquinoline scaffold.

Potential as an Antimicrobial Agent

8-Hydroxyquinoline and its derivatives have a long history of use as antimicrobial agents.[15] Their mechanism of action is often linked to their ability to chelate essential metal ions, disrupting microbial metabolism. The lipophilicity of the molecule, which can be influenced by substituents like the methyl group, is also a critical factor in its antimicrobial activity.

Exemplary Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This is a generalized protocol for assessing the antibacterial activity of a compound like this compound.

-

Preparation of Bacterial Inoculum: A culture of the test bacterium (e.g., Staphylococcus aureus) is grown to the mid-logarithmic phase and diluted to a standard concentration (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium.

-

Serial Dilution of the Test Compound: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared and serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated under appropriate conditions (e.g., 37 °C for 18-24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Potential in Anticancer Drug Development

The anticancer properties of 8-hydroxyquinoline derivatives are also often attributed to their metal-chelating abilities.[10] They can disrupt the homeostasis of essential metal ions in cancer cells, leading to the generation of reactive oxygen species (ROS) and the induction of apoptosis. The specific substitution pattern on the quinoline ring can significantly influence the compound's potency and selectivity.

Conclusion

This compound represents a promising, yet underexplored, derivative of the pharmacologically significant 8-hydroxyquinoline scaffold. While a detailed body of literature on this specific isomer is yet to be established, its structural features suggest potential as a metal-chelating agent with applications in antimicrobial and anticancer research. The proposed synthesis and predicted spectral data in this guide provide a foundational framework for researchers to begin their investigations into the properties and applications of this compound. Further experimental validation is necessary to fully elucidate the chemical and biological profile of this compound.

References

- 1. This compound | 20984-33-2 [sigmaaldrich.com]

- 2. 6-甲基喹啉-8-醇 - CAS:20984-33-2 - 凯美商城-化学品电商综合服务平台 [bjchemical.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 5. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 6. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-Methylquinoline(91-62-3) 1H NMR spectrum [chemicalbook.com]

- 8. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry [ouci.dntb.gov.ua]

- 10. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. dovepress.com [dovepress.com]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. scispace.com [scispace.com]

The Enduring Legacy of Quinoline: A Technical Guide to its Discovery, Synthesis, and Therapeutic Ascendancy

Abstract

The quinoline scaffold, a simple fusion of a benzene and a pyridine ring, represents one of the most significant privileged structures in the annals of medicinal chemistry.[1][2] Its journey from a crude coal tar distillate to the core of life-saving pharmaceuticals is a testament to over 190 years of chemical innovation and biological inquiry. This in-depth technical guide provides a comprehensive exploration of the discovery and history of quinoline compounds. We will traverse the classical synthetic routes that first unlocked its potential, delve into its pivotal role in the fight against malaria, and examine its diversification into a critical class of antibiotics. This guide is designed for researchers, scientists, and drug development professionals, offering not just a historical narrative but also detailed experimental protocols, comparative data, and mechanistic diagrams to inform and inspire future research.

Part 1: The Dawn of Quinoline - Isolation, Elucidation, and Foundational Syntheses

The story of quinoline begins not in a pristine laboratory, but in the complex, odorous mixture of coal tar.

1.1 Discovery and Structural Elucidation

In 1834, the German chemist Friedlieb Ferdinand Runge, while meticulously fractionating coal tar, isolated a colorless, hygroscopic liquid he named "leukol" (from the Greek for "white oil").[3][4] Independently, in 1842, French chemist Charles Gerhardt obtained a similar compound by distilling the natural alkaloid quinine with potassium hydroxide, which he named "Chinoilin" or "Chinolein."[4] Initial discrepancies in their reactive properties led to the belief that they were distinct compounds. However, it was August Wilhelm von Hofmann who later recognized that these differences were due to contaminants, confirming they were, in fact, the same molecule.[4]

The true chemical identity of this molecule remained a puzzle until 1869, when the renowned chemist August Kekulé, famous for his work on the structure of benzene, proposed the correct architecture for quinoline: a benzene ring fused to a pyridine ring.[3] This structural insight was a monumental leap, providing a definitive framework that catalyzed the quest for its laboratory synthesis.

1.2 The Classical Era of Synthesis

The late 19th century was a golden age for synthetic organic chemistry, and the challenge of constructing the quinoline core spurred the development of several elegant and enduring named reactions.[5][6] These methods, born from the era's burgeoning dye and natural product industries, remain fundamental to the field.

1.2.1 The Skraup Synthesis (1880)

Discovered by the Czech chemist Zdenko Hans Skraup, this was one of the first and most direct methods for preparing the parent quinoline ring.[7] The reaction is famously vigorous, involving the acid-catalyzed condensation of an aniline with glycerol in the presence of an oxidizing agent, such as nitrobenzene.[5][7][8][9]

The causality of the Skraup synthesis is a multi-step cascade. The concentrated sulfuric acid first acts as a dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[5][9] The aniline then undergoes a conjugate (Michael) addition to the acrolein. This is followed by an acid-catalyzed cyclization and, finally, an oxidation step (driven by nitrobenzene) to aromatize the newly formed heterocyclic ring, yielding the stable quinoline product.[5][10] Ferrous sulfate is often added to moderate the highly exothermic nature of the reaction.[7]

Experimental Protocol: Skraup Synthesis of Quinoline [10]

-

Materials: Aniline, Glycerol, Concentrated Sulfuric Acid, Nitrobenzene, Ferrous sulfate heptahydrate.

-

Procedure:

-

In a large round-bottom flask equipped with a reflux condenser, cautiously mix concentrated sulfuric acid and glycerol.

-

To this mixture, slowly add aniline, followed by ferrous sulfate heptahydrate to moderate the reaction.

-

Finally, add nitrobenzene, which serves as both the oxidizing agent and a solvent.

-

Heat the mixture carefully. Once the reaction initiates (often indicated by a rapid increase in temperature), remove the heat source immediately. The reaction should proceed exothermically.

-

After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure completion.

-

Allow the mixture to cool, then dilute with water and neutralize the excess acid carefully with sodium hydroxide.

-

Perform a steam distillation to separate the quinoline and unreacted nitrobenzene from the non-volatile residue.

-

Separate the organic layer from the distillate, wash with dilute acid to extract the quinoline as its salt, and then regenerate the free base by adding a strong base.

-

The crude quinoline can be purified by extraction followed by vacuum distillation.

-

References

- 1. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. biosynce.com [biosynce.com]

- 4. Quinoline - Wikipedia [en.wikipedia.org]

- 5. iipseries.org [iipseries.org]

- 6. organicreactions.org [organicreactions.org]

- 7. Skraup reaction - Wikipedia [en.wikipedia.org]

- 8. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 10. benchchem.com [benchchem.com]

toxicological and safety data for 6-Methylquinolin-8-ol

An In-depth Technical Guide to the Toxicological and Safety Profile of 6-Methylquinolin-8-ol

Abstract

This compound is a derivative of the well-studied chelating agent 8-hydroxyquinoline. While its specific applications are emerging in fields ranging from materials science to medicinal chemistry, a comprehensive, publicly available toxicological profile for this compound is notably absent. This technical guide addresses this critical data gap by employing a Structure-Activity Relationship (SAR) analysis, a cornerstone of modern toxicology and drug safety assessment. By systematically evaluating the known toxicological data of its core structural components—the 8-hydroxyquinoline scaffold and the 6-methylquinoline analogue—we construct a predictive hazard profile for this compound. This guide provides researchers, scientists, and drug development professionals with a synthesized understanding of its likely hazards, detailed protocols for safe handling, and a proposed strategy for definitive toxicological evaluation. Our objective is to furnish the scientific community with the necessary insights to manage the risks associated with this compound, ensuring both personnel safety and experimental integrity.

Introduction: The Compound and the Challenge

This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds recognized for their diverse biological activities and applications as pharmaceuticals, agrochemicals, and versatile ligands in coordination chemistry.[1] The core structure, 8-hydroxyquinoline, is a potent metal ion chelator, a property that underpins its use as an antiseptic, disinfectant, and analytical reagent.[2][3] The introduction of a methyl group at the 6-position is anticipated to modulate its electronic properties, solubility, and biological interactions, making this compound a compound of interest for novel applications.

However, this structural novelty is accompanied by a significant challenge: a profound lack of direct empirical toxicological data. In the absence of such information, handling this compound safely and designing future research, particularly for biological systems, becomes a matter of significant concern. This guide confronts this challenge directly by applying a rigorous Structure-Activity Relationship (SAR) framework.

The Structure-Activity Relationship (SAR) Approach

The SAR approach is a fundamental toxicological principle that correlates the chemical structure of a molecule with its biological activity, including its toxic effects. When data for a specific chemical is unavailable, its potential hazards can be inferred from the known toxicology of structurally related compounds. For this compound, our analysis rests on two key pillars:

-

The Parent Scaffold: 8-Hydroxyquinoline (8-HQ), which contributes the chelating functional group and the primary quinoline ring system.

-

The Methylated Analogue: 6-Methylquinoline, which informs on the potential toxicological contribution of the methyl group at the 6-position.

By synthesizing the data from these two compounds, we can build a robust, predictive model of the hazards associated with this compound.

References

Methodological & Application

Application Notes and Protocols for the Solvent Extraction of Transition Metals with 6-Methylquinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of 6-Methylquinolin-8-ol in Selective Metal Chelation and Extraction

The selective removal and concentration of metal ions from aqueous solutions is a critical process in fields ranging from hydrometallurgy and environmental remediation to analytical chemistry and pharmaceutical development. Solvent extraction, a powerful separation technique, relies on the differential partitioning of a solute between two immiscible liquid phases. The efficiency and selectivity of this process are significantly enhanced by the use of chelating agents, organic molecules that form stable, neutral complexes with metal ions, thereby rendering them more soluble in organic solvents.[1][2]

8-Hydroxyquinoline and its derivatives are a well-established class of chelating agents renowned for their ability to form stable complexes with a wide array of metal ions.[3][4] The introduction of substituents onto the quinoline ring can modulate the lipophilicity, basicity, and steric properties of the ligand, thereby influencing the stability and extractability of the resulting metal chelates. This compound, an analogue of 8-hydroxyquinoline, presents a unique combination of electronic and steric effects that can be harnessed for the selective extraction of transition metals. The methyl group at the 6-position enhances the lipophilicity of the molecule, which can lead to improved partitioning of the metal complex into the organic phase. This guide provides a comprehensive overview of the application of this compound in the solvent extraction of transition metals, complete with detailed protocols and an in-depth discussion of the underlying chemical principles.

Physicochemical Properties and Chelation Mechanism

The efficacy of this compound as an extractant is rooted in its molecular structure and resulting physicochemical properties. As a derivative of 8-hydroxyquinoline, it is a monoprotic, bidentate ligand, coordinating to a metal ion through the deprotonated hydroxyl oxygen and the pyridinic nitrogen atom to form a stable five-membered chelate ring.[3]

The general equilibrium for the extraction of a divalent transition metal ion (M²⁺) can be represented as:

M²⁺(aq) + 2 HL(org) ⇌ ML₂(org) + 2 H⁺(aq)

where HL represents this compound, and the subscripts (aq) and (org) denote the aqueous and organic phases, respectively. This equilibrium is critically dependent on the pH of the aqueous phase; by controlling the pH, selective extraction of different metal ions can be achieved based on the respective formation constants of their chelates.

The stability of the formed metal complex is a key determinant of extraction efficiency. The stability constants of metal complexes with 8-hydroxyquinoline derivatives generally follow the Irving-Williams series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. This trend suggests that copper(II) will form the most stable complexes and can therefore be extracted at lower pH values compared to other divalent transition metals.[5] The methyl substituent at the 6-position can influence the stability of the metal complexes through steric and electronic effects, potentially enhancing selectivity for certain metals.

Synthesis of this compound

The Skraup synthesis is a classical and versatile method for the preparation of quinolines and their derivatives.[6] This reaction involves the condensation of an aromatic amine with glycerol in the presence of a dehydrating agent (typically sulfuric acid) and an oxidizing agent. For the synthesis of this compound, 4-methyl-2-aminophenol serves as the aromatic amine precursor.

Protocol: Skraup Synthesis of this compound

Materials:

-

4-methyl-2-aminophenol

-

Glycerol

-

Concentrated Sulfuric Acid

-

o-Nitrophenol (or another suitable oxidizing agent)

-

Ferrous sulfate (catalyst)

-

Sodium hydroxide solution (for neutralization)

-

Suitable solvent for recrystallization (e.g., ethanol, acetone)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, carefully add glycerol.

-

Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid to the glycerol. The reaction is highly exothermic and should be controlled with an ice bath.

-

Addition of Reactants: To the cooled mixture, add 4-methyl-2-aminophenol, followed by the oxidizing agent (e.g., o-nitrophenol) and a catalytic amount of ferrous sulfate.

-

Heating: Gently heat the reaction mixture. The reaction is often vigorous, and the heating should be carefully controlled. Once the initial exothermic reaction subsides, continue heating at a reflux temperature for several hours to ensure the completion of the reaction.

-

Work-up: After cooling, the reaction mixture is cautiously poured into a large volume of ice-cold water.

-

Neutralization: The acidic solution is then neutralized with a concentrated solution of sodium hydroxide until a precipitate of crude this compound is formed.

-

Purification: The crude product is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent.

Note: This is a generalized protocol based on the Skraup synthesis of 8-hydroxyquinoline.[7] Researchers should consult specific literature for the synthesis of 6-methyl-8-hydroxyquinoline for precise quantities and reaction conditions.

Application: Selective Solvent Extraction of Copper(II) and Nickel(II)

The difference in the stability constants of copper(II) and nickel(II) complexes with 8-hydroxyquinoline derivatives allows for their selective separation by controlling the pH of the aqueous phase.[8][9] Copper(II), forming a more stable complex, can be extracted at a lower pH compared to nickel(II).

Protocol: pH-Controlled Solvent Extraction

Stock Solutions:

-

This compound Solution (0.1 M): Dissolve the appropriate mass of synthesized and purified this compound in a suitable organic solvent (e.g., chloroform, toluene, or methyl isobutyl ketone).

-

Aqueous Metal Ion Solution: Prepare a stock solution containing known concentrations of copper(II) sulfate (CuSO₄·5H₂O) and nickel(II) sulfate (NiSO₄·6H₂O) in deionized water.

-

Buffer Solutions: Prepare a series of buffer solutions (e.g., acetate, phosphate) to control the pH of the aqueous phase over the desired range.

-

Stripping Solution: A dilute solution of a strong acid (e.g., 1 M H₂SO₄ or HCl) for back-extraction of the metal ions from the organic phase.

Extraction Procedure:

-

Phase Contact: In a separatory funnel, place equal volumes (e.g., 20 mL) of the aqueous metal ion solution and the organic this compound solution.

-

pH Adjustment: Add a small volume of the appropriate buffer solution to the separatory funnel to adjust the aqueous phase to the desired pH.

-

Equilibration: Shake the funnel vigorously for a sufficient time (e.g., 15-30 minutes) to ensure that the extraction equilibrium is reached.

-

Phase Separation: Allow the two phases to separate completely.

-

Analysis: Carefully separate the two phases. Analyze the concentration of the metal ions remaining in the aqueous phase using a suitable analytical technique, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES). The concentration of the metal in the organic phase can be calculated by difference.

Back-Extraction (Stripping):

-

Take the metal-laden organic phase and contact it with an equal volume of the stripping acid solution in a clean separatory funnel.

-

Shake vigorously for 5-10 minutes.

-

Allow the phases to separate and collect the aqueous phase, which now contains the extracted metal ion.

Data Presentation and Interpretation

The effectiveness of the solvent extraction process is quantified by the distribution ratio (D) and the percentage of extraction (%E).

Distribution Ratio (D):

D = [M]org / [M]aq

where [M]org and [M]aq are the total concentrations of the metal in the organic and aqueous phases at equilibrium, respectively.

Percentage of Extraction (%E):

%E = (D / (D + Vaq/Vorg)) * 100

where Vaq and Vorg are the volumes of the aqueous and organic phases, respectively.

Separation Factor (β):

The selectivity of the extraction of one metal (M₁) over another (M₂) is given by the separation factor (β):

β = D₁ / D₂

A high separation factor indicates a good separation efficiency.

Table 1: Expected pH-Dependence of Extraction for Divalent Transition Metals with this compound

| Metal Ion | Expected pH for 50% Extraction (pH₅₀) | Stability of Chelate | Notes |

| Cu²⁺ | Low (e.g., 2-3) | Very High | Typically extracted first from a mixture. |

| Ni²⁺ | Moderate (e.g., 4-5) | High | Extracted at a higher pH than copper. |

| Co²⁺ | Moderate (e.g., 4-6) | High | Extraction behavior is similar to nickel. |

| Zn²⁺ | Moderate (e.g., 5-7) | Moderate | Generally extracted at a higher pH than Cu, Ni, and Co. |

| Mn²⁺ | Higher (e.g., >7) | Lower | Forms less stable complexes, requiring more alkaline conditions for extraction. |

Note: The pH₅₀ values are illustrative and will depend on the specific experimental conditions, including the solvent system and the concentration of the chelating agent. Experimental determination is necessary for precise values.

Conclusion and Future Perspectives

This compound is a promising chelating agent for the selective solvent extraction of transition metals. By leveraging the principles of coordination chemistry and pH control, efficient separations of valuable metals can be achieved. The protocols outlined in this guide provide a robust framework for researchers to develop and optimize their own extraction systems. Future work in this area could focus on the synthesis of novel 8-hydroxyquinoline derivatives with tailored properties for enhanced selectivity towards specific metals, as well as the development of more environmentally benign solvent systems to improve the sustainability of the extraction process.

References

- 1. jet-m.com [jet-m.com]

- 2. CN109053569B - Method for synthesizing 8-hydroxyquinoline - Google Patents [patents.google.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Sciencemadness Discussion Board - My attempt at the Skraup quinoline synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. ias.ac.in [ias.ac.in]

- 9. curresweb.com [curresweb.com]

Application Notes: Spectrophotometric Determination of Metal Ions with 6-Methylquinolin-8-ol

Abstract

This application note provides a comprehensive protocol for the quantitative determination of various metal ions using 6-Methylquinolin-8-ol as a chromogenic chelating agent. The methodology leverages solvent extraction followed by spectrophotometric analysis, a robust, sensitive, and cost-effective technique suitable for diverse research and quality control applications. We delve into the underlying coordination chemistry, provide detailed step-by-step procedures for analysis, and discuss critical parameters such as pH optimization, solvent selection, and management of interferences.

Introduction: The Principle of Chelation and Spectrophotometry

8-Hydroxyquinoline (8-HQ, Oxine) and its derivatives are renowned chelating agents in analytical chemistry.[1] The 8-HQ molecule is a monoprotic, bidentate ligand, featuring a phenolic hydroxyl group and a heterocyclic nitrogen atom.[2] These two donor atoms are perfectly positioned to form stable five-membered rings with metal ions, a phenomenon known as the chelate effect.[1] This chelation results in the formation of intensely colored, neutral metal complexes that are sparingly soluble in water but readily extractable into immiscible organic solvents like chloroform.

The formation of the metal chelate can be represented as:

Mⁿ⁺ + n(C₁₀H₉NO) ⇌ M(C₁₀H₈NO)ₙ + nH⁺

where Mⁿ⁺ is a metal ion with charge n, and C₁₀H₉NO represents the this compound ligand.

The intensity of the color of the extracted complex is directly proportional to the concentration of the metal ion in the sample, a relationship governed by the Beer-Lambert Law. This principle allows for sensitive quantification using UV-Visible spectrophotometry.[3] The methyl group at the 6-position of the quinoline ring enhances the ligand's lipophilicity, which can improve the extraction efficiency of the resulting metal chelates into the organic phase compared to the parent 8-hydroxyquinoline.

The Role of this compound: Structural Advantages

The introduction of a methyl group to the quinoline ring influences the electronic properties and stability of the metal complexes. While a methyl group at the 2-position (adjacent to the chelating nitrogen atom) can introduce steric hindrance, potentially weakening the metal-ligand bond, a substitution at the 6-position is remote from the coordination site.[4] Therefore, it does not sterically hinder the complex formation. Instead, the electron-donating nature of the methyl group can increase the electron density on the quinoline ring system, potentially enhancing the stability of the chelate.

Experimental Protocol: A Validated System

This protocol is designed as a self-validating system, incorporating steps for optimization and verification.

Materials and Reagents

-

Spectrophotometer: UV-Visible spectrophotometer with 1 cm quartz cuvettes.

-

pH Meter: Calibrated with standard buffers.

-

Separatory Funnels: 125 mL or 250 mL capacity.

-

Volumetric Glassware: Class A.

-

This compound (C₁₀H₉NO): 1% (w/v) solution in ethanol or dilute acetic acid.

-

Chloroform (CHCl₃): ACS grade or higher.

-

Buffer Solutions: Acetate buffer (pH 3-6), Ammonium/Ammonia buffer (pH 8-10).

-

Standard Metal Ion Stock Solutions: 1000 ppm (µg/mL) of the desired metal ions (e.g., Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺, Fe³⁺, V⁵⁺).

-

Dilute Acids and Bases: 0.1 M HCl and 0.1 M NaOH for pH adjustment.

General Workflow

The overall experimental process involves pH adjustment of the aqueous sample, addition of the chelating agent, extraction of the colored complex into an organic solvent, and subsequent spectrophotometric measurement.

Step-by-Step Protocol

Part A: Optimization of Conditions (Highly Recommended for New Metal Ions)

-

Determination of λmax:

-

Prepare a solution of the target metal ion at a mid-range concentration.

-

Adjust the pH to the expected optimal range (see Table 1).

-

Follow the extraction procedure (Part B, steps 3-6).

-

Scan the absorbance of the organic extract from 350 nm to 500 nm against a reagent blank (prepared without the metal ion).

-

The wavelength of maximum absorbance is the λmax.

-

-

Effect of pH:

-

Prepare identical sets of metal ion solutions.

-

Adjust the pH of each solution to different values across a wide range (e.g., from pH 3 to 11) using appropriate buffers.

-

Perform the extraction and measure the absorbance at the predetermined λmax.

-

Plot absorbance vs. pH to identify the optimal pH range where absorbance is maximal and constant.

-

Part B: Construction of Calibration Curve

-

Prepare a series of standard solutions of the metal ion (e.g., 0.5, 1.0, 2.0, 5.0, 10.0 µg/mL) from the stock solution in 50 mL volumetric flasks.

-

Add the appropriate buffer solution to each flask to maintain the optimal pH.

-

Add 1-2 mL of the 1% this compound solution to each flask and mix well. Allow to stand for 10-15 minutes for complete complex formation.

-

Transfer the solution to a separatory funnel. Add 10 mL of chloroform.

-

Shake vigorously for 1-2 minutes to extract the metal chelate into the organic phase. Release pressure periodically.

-

Allow the layers to separate completely. Drain the lower chloroform layer through a small plug of anhydrous sodium sulfate (to remove traces of water) into a clean, dry 10 mL volumetric flask.

-

Repeat the extraction with another 5 mL of chloroform and combine the extracts. Make up the volume to 10 mL with chloroform.

-

Measure the absorbance of each standard at the λmax against a reagent blank.

-

Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

Part C: Analysis of the Unknown Sample

-

Take a known aliquot of the sample solution and treat it exactly as described in Part B (steps 2-8).

-

Measure the absorbance of the sample extract.

-

Determine the concentration of the metal ion in the extract from the calibration curve.

-

Calculate the concentration in the original sample, accounting for any dilutions.

Key Analytical Parameters

The efficiency of the method is highly dependent on the specific metal ion being analyzed. The following table summarizes key parameters for several metal ions, based on data for 8-hydroxyquinoline and its 2-methyl derivative.[2][3][5] Note: These values should be experimentally verified for this compound as part of the method validation.

| Metal Ion | Assumed Stoichiometry (M:L) | Optimal pH Range | Approx. λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Common Interferences |

| Vanadium(V) | 1:2 | 3.5 - 4.5 | 397 - 405 | ~ 2,500[5] | Fe(III), Cu(II), Ti(IV) |

| Cobalt(II) | 1:2 | 7.0 - 9.5 | ~ 371[6] | > 3,000 | Ni(II), Cu(II), Fe(III) |

| Nickel(II) | 1:2 | 7.0 - 10.0 | ~ 366[6] | > 3,000 | Co(II), Cu(II), Zn(II) |

| Copper(II) | 1:2 | 2.7 - 7.0 | ~ 410 | > 5,000 | Fe(III), Ni(II), Co(II) |

| Zinc(II) | 1:2 | 5.5 - 8.0 | ~ 385 | > 3,500 | Cd(II), Mg(II), Al(III) |

| Iron(III) | 1:3 | 2.5 - 4.5 | ~ 470 | > 4,000 | Cu(II), V(V), Al(III) |

Trustworthiness: Managing Interferences

A significant challenge in spectrophotometric analysis is the lack of absolute specificity of most organic reagents.[3] Several metal ions can form colored complexes with this compound, leading to potential interferences. The primary strategies to ensure trustworthiness and selectivity are:

-

pH Control: As seen in Table 1, the optimal pH for complex formation varies significantly between metals. By carefully controlling the pH of the aqueous phase, it is possible to selectively extract one metal while others remain in the aqueous phase. For example, copper(II) can be extracted at a much lower pH than nickel(II) or cobalt(II).

-

Masking Agents: If pH control is insufficient, masking agents can be employed. These are reagents that form stable, colorless complexes with interfering ions, preventing them from reacting with this compound. Common masking agents include cyanide (for Cu, Ni, Co), fluoride (for Fe, Al), and EDTA, although careful pH control is needed when using EDTA.

Conclusion

The use of this compound for the spectrophotometric determination of metal ions provides a sensitive, reliable, and accessible analytical method. The protocol detailed herein, when combined with careful optimization of pH and management of interferences, constitutes a robust system for quantitative analysis. The principles of chelation chemistry that underpin this method are well-established, ensuring a strong authoritative grounding for its application in research and industrial settings.

References

6-Methylquinolin-8-ol: A High-Performance Fluorescent Sensor for Selective Zinc Detection

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Selective Zinc Sensing

Zinc (Zn²⁺) is the second most abundant transition metal ion in the human body, playing a pivotal role in a vast array of physiological and pathological processes. It is an essential cofactor for over 300 enzymes and 1000 transcription factors, integral to processes such as gene expression, neurotransmission, immune function, and apoptosis. Consequently, the dysregulation of zinc homeostasis is implicated in numerous diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's, diabetes, and various cancers. This has spurred a significant demand for robust and selective methods to detect and quantify Zn²⁺ in biological and environmental systems. Fluorescent chemosensors have emerged as a powerful tool for this purpose due to their high sensitivity, operational simplicity, and capacity for real-time imaging in living cells.

Among the various fluorophores, 8-hydroxyquinoline and its derivatives have a long-standing history as excellent metal ion chelators. 6-Methylquinolin-8-ol, a derivative of this class, presents as a highly promising candidate for a selective "turn-on" fluorescent sensor for Zn²⁺. This application note provides a comprehensive guide to the principles, practical application, and performance of this compound for the sensitive and selective detection of zinc ions.

The Sensing Mechanism: From Quenched State to Bright Fluorescence

The fluorescence of 8-hydroxyquinoline derivatives is intrinsically low. This is primarily due to two quenching mechanisms: Photoinduced Electron Transfer (PET) and Excited-State Intramolecular Proton Transfer (ESIPT). In the ground state, the lone pair of electrons on the phenolic oxygen can transfer to the excited quinoline ring, quenching fluorescence via PET. Additionally, in the excited state, a proton can transfer from the hydroxyl group to the quinoline nitrogen, a process that also dissipates energy non-radiatively.

The introduction of Zn²⁺ ions orchestrates a dramatic change. This compound acts as a bidentate ligand, with the phenolic oxygen and the quinoline nitrogen coordinating with the zinc ion. This chelation has two profound effects that "turn on" the fluorescence:

-

Inhibition of PET: The binding of the electron-rich phenolic oxygen to the Lewis acidic Zn²⁺ ion lowers the energy of the lone pair electrons, effectively inhibiting the PET process.

-

Blockade of ESIPT: The chelation with zinc prevents the intramolecular proton transfer from the hydroxyl group.

This dual-action of blocking non-radiative decay pathways results in a significant enhancement of fluorescence intensity, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).